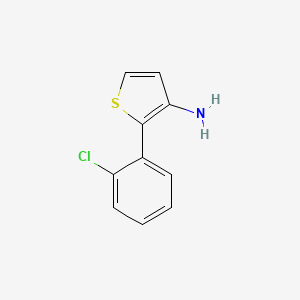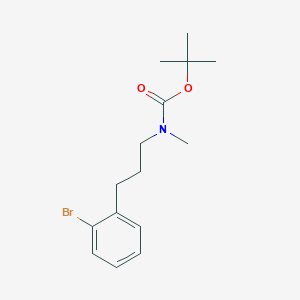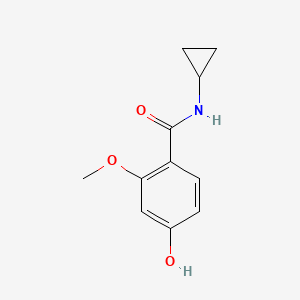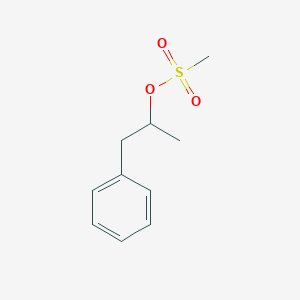
2-(2-Chlorophenyl)thiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)thiophen-3-amine is an organic compound with the molecular formula C10H8ClNS It consists of a thiophene ring substituted with an amine group at the 3-position and a chlorophenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amination of 2-(2-Chlorophenyl)thiophene: : One common method involves the amination of 2-(2-chlorophenyl)thiophene. This can be achieved through a nucleophilic substitution reaction where the chlorine atom is replaced by an amine group. The reaction typically requires a strong base such as sodium hydride (NaH) and an amine source like ammonia or an amine derivative.
-
Palladium-Catalyzed Amination: : Another method involves the use of palladium-catalyzed amination. This process uses a palladium catalyst, a ligand, and a base to facilitate the coupling of an amine with 2-(2-chlorophenyl)thiophene. The reaction conditions often include heating the mixture under an inert atmosphere.
Industrial Production Methods
Industrial production of 2-(2-Chlorophenyl)thiophen-3-amine may involve large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-(2-Chlorophenyl)thiophen-3-amine can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
-
Substitution: : The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions. For example, the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, ethanol or ether as solvents.
Substitution: NaH, ammonia, palladium catalysts, ligands like triphenylphosphine (PPh3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amine derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)thiophen-3-amine has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents.
-
Materials Science: : The compound is used in the synthesis of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its unique structure makes it a valuable tool for understanding biological mechanisms.
-
Industrial Applications: : The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)thiophen-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity.
In materials science, the compound’s electronic properties are crucial. The thiophene ring contributes to the conjugated system, allowing for efficient charge transport. This makes it suitable for use in electronic devices where conductivity and stability are essential.
Comparaison Avec Des Composés Similaires
2-(2-Chlorophenyl)thiophen-3-amine can be compared with other thiophene derivatives and chlorophenyl compounds:
Thiophene-2-amine: Lacks the chlorophenyl group, resulting in different reactivity and applications.
2-(2-Bromophenyl)thiophen-3-amine:
2-(2-Chlorophenyl)thiophene: Lacks the amine group, making it less versatile in certain chemical reactions.
The presence of both the chlorophenyl and amine groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8ClNS |
|---|---|
Poids moléculaire |
209.70 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)thiophen-3-amine |
InChI |
InChI=1S/C10H8ClNS/c11-8-4-2-1-3-7(8)10-9(12)5-6-13-10/h1-6H,12H2 |
Clé InChI |
BJUANYQLJXMMIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C=CS2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine](/img/structure/B12073140.png)
![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)
